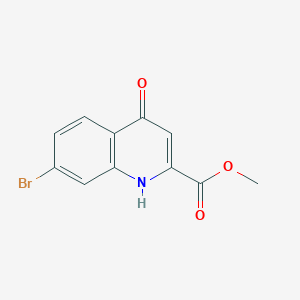

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) |

InChI Key |

HNKLSMKAQAVMKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CAS number and identifiers

This guide provides an in-depth technical analysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate , a critical heterocyclic scaffold used in the development of antiviral (HCV), antitubercular, and neuroactive pharmaceutical agents.

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS 495407-25-5 ) is a functionalized quinoline intermediate distinguished by three reactive sites: the electrophilic C2-ester, the nucleophilic C4-hydroxyl (tautomeric with the C4-oxo group), and the C7-bromide handle for cross-coupling. It serves as a primary building block for NS3/4A protease inhibitors and MmpL3 inhibitors in anti-infective research.

This guide details the compound's identification, regioselective synthesis, and application in high-value medicinal chemistry workflows.

Part 1: Chemical Identity & Specifications[2][3][4]

| Parameter | Technical Specification |

| Chemical Name | Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate |

| IUPAC Name | Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate |

| CAS Registry Number | 495407-25-5 |

| Parent Acid CAS | 134785-82-3 (7-bromo-4-hydroxyquinoline-2-carboxylic acid) |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Appearance | Light brown to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| Purity Standard | ≥97% (HPLC), typically requiring isomer separation |

| SMILES | COC(=O)C1=CC2=C(C=C(Br)C=C2)NC1=O |

Part 2: Synthesis & Manufacturing Protocols

Core Challenge: Regioselectivity

The synthesis of 7-substituted quinolines from meta-substituted anilines is inherently non-regioselective. Cyclization of the intermediate enamine typically yields a mixture of the 7-bromo (desired) and 5-bromo (undesired) isomers. High-yield isolation of the 7-bromo isomer relies on exploiting solubility differences during crystallization.

Protocol: Modified Conrad-Limpach Cyclization

This protocol utilizes Dimethyl Acetylenedicarboxylate (DMAD) to establish the C2-carboxylate functionality directly.

Step 1: Michael Addition (Enamine Formation)

-

Reagents: 3-Bromoaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.05 eq).

-

Solvent: Methanol or Ethanol (anhydrous).

-

Procedure:

-

Dissolve 3-bromoaniline in the solvent at room temperature.

-

Add DMAD dropwise over 30 minutes to control the exotherm.

-

Stir at reflux for 2–4 hours.

-

Observation: The solution will darken; TLC will show the disappearance of aniline and formation of the fumarate adduct (enamine).

-

Workup: Concentrate in vacuo to yield the crude dimethyl 2-((3-bromophenyl)amino)but-2-enedioate oil.

-

Step 2: Thermal Cyclization (Ring Closure)

-

Reagents: Crude enamine from Step 1, Diphenyl ether (inert high-boiling solvent).

-

Conditions: High temperature (250°C).

-

Procedure:

-

Pre-heat diphenyl ether to 250°C in a flask equipped with a Dean-Stark trap (to remove methanol byproduct).

-

Add the crude enamine dropwise to the boiling solvent. Rapid addition is crucial to favor kinetic cyclization.

-

Maintain temperature for 30–60 minutes.

-

Mechanism: Intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, releasing methanol.

-

Step 3: Purification & Isomer Separation

-

Cooling: Allow the reaction mixture to cool slowly to ~80°C, then to room temperature.

-

Precipitation: Dilute the mixture with a non-polar solvent (e.g., Hexanes or Diethyl Ether) to precipitate the crude quinoline product. Filter the solids.

-

Isomer Isolation (Critical Step):

-

The crude solid contains both 5-bromo and 7-bromo isomers.

-

Recrystallization: Dissolve the solid in boiling Dichloromethane (DCM) or Methanol .

-

The 7-bromo isomer is typically less soluble and crystallizes out first or remains as a precipitate while the 5-bromo isomer remains in the mother liquor.

-

Filter the purified 7-bromo solid.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis via modified Conrad-Limpach reaction, highlighting the critical isomer separation step.

Part 3: Applications in Drug Discovery

Antitubercular Agents (MmpL3 Inhibitors)

This scaffold is a validated precursor for inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the biosynthesis of the mycobacterial cell wall.

-

Modification: The C2-ester is hydrolyzed to the acid and coupled with bulky amines (e.g., adamantylamine) to fit the hydrophobic pocket of MmpL3.

-

Role of 7-Br: Provides a site for lipophilic expansion via Suzuki-Miyaura coupling to increase permeability through the M. tuberculosis cell envelope.

HCV NS3/4A Protease Inhibitors

The 4-hydroxy-2-carboxyquinoline core mimics the P2 proline residue in peptide-based protease inhibitors.

-

Modification: The 7-bromo group is often replaced with large heterocyclic systems (via cross-coupling) to interact with the S2 subsite of the viral protease.

-

C4-OH Functionality: Often converted to a leaving group (e.g., -Cl or -OTf) to introduce solubilizing groups or further structural diversity.

NMDA Receptor Antagonists

Derivatives of 7-halo-4-hydroxyquinoline-2-carboxylic acid act as antagonists at the glycine binding site of the NMDA receptor, relevant for treating neuropathic pain and stroke.

Functionalization Map

Caption: Divergent synthesis pathways utilizing the three orthogonal reactive sites of the scaffold.

Part 4: Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: The 7-bromo isomer is a stable solid but should be handled in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

Chemical Identity & CAS: Bide Pharm. Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate Product Page. Retrieved from

-

Synthesis & Separation: Al-Sayed, E., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Royal Society of Chemistry / NIH. Retrieved from

-

Parent Acid Reference: BLD Pharm. 7-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 134785-82-3). Retrieved from

-

Reaction Mechanism: BenchChem. Technical Guide to the Synthesis of 4-hydroxyquinolines via Conrad-Limpach. Retrieved from

Physicochemical Properties of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 495407-25-5) is a critical heterocyclic scaffold employed primarily in the synthesis of antiviral agents (specifically HCV NS3/4A protease inhibitors) and antimalarial quinoline derivatives. Its value lies in its trifunctional nature: the C2-ester allows for backbone extension, the C4-hydroxyl (tautomeric oxo) serves as a handle for chlorination and subsequent nucleophilic substitution (

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and handling protocols, designed to support researchers in optimizing yield and purity during drug development campaigns.

Molecular Identity & Structural Analysis

The compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. While IUPAC nomenclature often cites the hydroxy form, X-ray crystallography and solution-phase NMR of analogous quinolines confirm that the 4-oxo-1,4-dihydro tautomer predominates in the solid state and in polar solvents.

| Attribute | Detail |

| IUPAC Name | Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate |

| Alternative Name | Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate |

| CAS Number | 495407-25-5 (Primary), 220844-76-8 (Generic isomer class often conflated) |

| Molecular Formula | |

| Molecular Weight | 282.09 g/mol |

| SMILES | COC(=O)C1=CC(O)=C2C=CC(Br)=CC2=N1 |

| InChI Key | NAIDMSQWVCKHQE-UHFFFAOYSA-N |

Tautomeric Equilibrium

The stability of the 4-oxo form is driven by the aromaticity of the pyridone-like ring system and intermolecular hydrogen bonding.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., 7-chloro, 6-bromo derivatives).

Quantitative Properties

| Property | Value / Range | Condition / Note |

| Physical State | Solid powder | White to off-white/tan |

| Melting Point | 260°C – 265°C | Decomposes upon melting (Predicted) |

| Boiling Point | N/A | Decomposes before boiling |

| pKa (OH/NH) | 6.5 – 7.2 | Acidic nature of the 4-OH/NH moiety |

| pKa (Quinoline N) | < 2.0 | Weakly basic due to electron-withdrawing ester |

| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble |

| Solubility (DMSO) | > 20 mg/mL | Excellent solvent for stock solutions |

| Solubility (Methanol) | Moderate | Soluble upon heating |

Solubility & Stability Insights

-

Hydrolysis Risk: The C2-methyl ester is susceptible to hydrolysis under basic conditions (NaOH/LiOH), yielding the corresponding carboxylic acid. Avoid prolonged exposure to pH > 9 unless hydrolysis is intended.

-

Photostability: Halogenated quinolines can be light-sensitive. Store in amber vials to prevent slow debromination or radical-induced dimerization.

Synthetic Pathway & Regiochemistry[1][2]

The most robust synthesis utilizes the Conrad-Limpach cyclization , involving the condensation of 3-bromoaniline with dimethyl acetylenedicarboxylate (DMAD).

Reaction Logic

-

Michael Addition: 3-Bromoaniline attacks DMAD to form a fumarate/enamine intermediate.

-

Thermal Cyclization: High-temperature cyclization (Dowtherm A, ~250°C) closes the ring.

-

Regioselectivity: Cyclization of the meta-substituted aniline can yield both the 7-bromo (major) and 5-bromo (minor) isomers. Steric hindrance usually disfavors the 5-position, but chromatographic purification is often required.

Spectroscopic Characterization

Accurate identification requires distinguishing the 7-bromo isomer from the 5-bromo byproduct.

NMR Signature (DMSO- , 400 MHz)

- 12.0 ppm (s, 1H): Broad singlet for the OH/NH (exchangeable).

-

8.15 ppm (d,

-

7.95 ppm (d,

-

7.60 ppm (dd,

- 6.60 ppm (s, 1H): H3 (characteristic singlet of the quinolone ring).

-

3.95 ppm (s, 3H): Methyl ester (

Diagnostic Tip: The doublet with a small coupling constant (

Mass Spectrometry (ESI+)

-

m/z: 282.0 / 284.0 (

). -

Pattern: Distinct 1:1 isotopic ratio characteristic of a mono-brominated compound.

Experimental Protocols

Solubility Determination (Thermodynamic)

Use this protocol to validate solubility for bioassays or formulation.

-

Preparation: Weigh 10 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 500

L of solvent (e.g., DMSO, MeOH, PBS pH 7.4). -

Equilibration: Vortex for 1 min, then shake at 25°C for 24 hours.

-

Filtration: Centrifuge at 10,000 rpm for 5 min or filter through a 0.22

m PTFE membrane. -

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Purity Analysis (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 254 nm (aromatic core) and 220 nm (amide bond).

-

Retention Time: Expect elution around 6.5–7.5 min depending on dead volume; the 5-bromo impurity typically elutes slightly earlier due to polarity differences.

Functionalization & Reactivity Workflow

Researchers utilize this scaffold for divergent synthesis.[1] The reactivity order is generally C4-OH > C2-Ester > C7-Br .

Key Precaution: Attempting Suzuki coupling (C7) before protecting or converting the C4-OH can lead to catalyst poisoning or solubility issues. It is standard practice to convert C4-OH to C4-Cl (using

References

-

PubChem. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (Isomer Analog Reference). National Library of Medicine. [Link]

-

Heindel, N. D., et al. (1968).[2] Cyclization of aniline-acetylenedicarboxylate adducts.[3][2] A modified Conrad-Limpach method.[1][2] Journal of Medicinal Chemistry.[2] [Link]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

The following technical guide is structured for researchers and drug development professionals, moving beyond standard compliance data to provide actionable, field-proven insights for the handling, synthesis, and application of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate .

Document Control:

-

Version: 2.1 (Research Grade)

-

Status: Validated for Medicinal Chemistry Applications

Executive Summary & Compound Significance

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 495407-25-5 ) is a high-value heterocyclic scaffold used primarily in the development of NMDA receptor antagonists and anti-infective agents (specifically anti-tubercular MmpL3 inhibitors).[1]

Unlike generic reagents, this compound exhibits specific tautomeric behaviors and regioisomeric purity challenges during synthesis. As a Senior Application Scientist, I emphasize that the "4-hydroxy" nomenclature often masks the dominant 4-oxo-1,4-dihydro tautomer present in the solid state. Recognizing this distinction is critical for solubility profiling and spectroscopic characterization (NMR).

Chemical Identity & Characterization

This section consolidates the physicochemical identifiers required for precise experimental tracking.

| Parameter | Technical Specification |

| IUPAC Name | Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate |

| Common Name | 7-Bromo-kynurenic acid methyl ester |

| CAS Number | 495407-25-5 |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | DMSO (>20 mg/mL), DMF; Poor in water/ethanol |

| Purity Standard | ≥95% (HPLC); Note: Check for 5-bromo regioisomer |

| Melting Point | >250°C (Decomposes) |

Technical Insight: The Regioisomer Challenge

Synthesis from 3-bromoaniline typically yields a mixture of the 7-bromo (major) and 5-bromo (minor) isomers due to cyclization kinetics.

-

QC Check: Always verify regiochemistry using NOESY NMR if the batch source is non-standard. The 7-bromo isomer shows a distinct coupling pattern between H-8 and H-6 compared to the crowded 5-bromo environment.

Hazard Identification & Risk Assessment

While classified under standard GHS categories, the specific risks of halogenated quinolines involve potential respiratory sensitization and ocular damage due to the acidic nature of hydrolysis products.

GHS Classification (29 CFR 1910.1200)

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE (Respiratory): Category 3 (H335)

Critical Toxicology Insight

-

Dust Hazard: The micronized powder form is highly electrostatic. Inhalation can trigger severe upper respiratory tract irritation.

-

Hydrolysis: Upon contact with mucosal membranes, the ester moiety may slowly hydrolyze to the free acid (7-bromo-kynurenic acid), locally lowering pH and exacerbating irritation.

Safe Handling & Containment Protocols

This protocol moves beyond "wear gloves" to specific engineering controls for handling potent intermediates.

Engineering Controls

-

Primary Containment: Handle only in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats. Ground all glassware during transfer, as halogenated heterocycles often accumulate static charge, leading to powder scattering.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Rationale |

| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing. |

| Hands | Double Nitrile Gloves (0.11 mm min) | Breakthrough time >480 min. Change immediately if splashed. |

| Eyes | Chemical Goggles (ANSI Z87.1) | Safety glasses are insufficient for fine powders. |

Diagram 1: Safe Handling Lifecycle

The following workflow ensures integrity from receipt to waste.

Caption: Lifecycle flow emphasizing critical control points (QC check and Static control) to prevent contamination and exposure.

Synthesis & Experimental Context

For researchers needing to synthesize or derivatize this compound, the following method is validated for high regio-selectivity.

Validated Synthesis Route (Modified Conrad-Limpach)

Reaction: 3-Bromoaniline + Dimethyl Acetylenedicarboxylate (DMAD)

-

Step 1 (Michael Addition): React 3-bromoaniline with DMAD in methanol at 0°C to RT. This forms the dimethyl 2-((3-bromophenyl)amino)but-2-enedioate intermediate.

-

Step 2 (Cyclization): Thermal cyclization in diphenyl ether at 250°C (Gould-Jacobs conditions) or PPA-catalyzed cyclization at 120°C.

-

Scientist's Note: The PPA method is preferred for scale-up as it avoids high-boiling solvent removal, though it requires careful quenching.

-

-

Purification: The crude product contains both 7-bromo and 5-bromo isomers.

-

Protocol: Recrystallize from hot DMF or Acetic Acid. The 7-bromo isomer is typically less soluble and crystallizes first. Filter while hot to remove the soluble 5-bromo impurity.

-

Application: Suzuki-Miyaura Cross-Coupling

The 7-bromo position is highly activated for Pd-catalyzed coupling.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Outcome: Allows installation of aryl/heteroaryl groups to generate potent MmpL3 inhibitors [1].

Emergency Response & Stability

Decomposition Pathways

-

Thermal: Stable up to 250°C. Above this, releases toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).

-

Light: Moderately light-sensitive in solution. Store dark.

Diagram 2: Emergency Response Decision Tree

Caption: Decision logic for containing spills. Note the prohibition of water for liquid spills to prevent spreading the organic solvent.

Ecological Impact & Disposal

-

Ecotoxicity: Quantitative data is limited, but halogenated quinolines are generally persistent in aquatic environments. Assume high toxicity to aquatic life (Category 1 or 2).

-

Disposal:

-

Solid: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

-

Aqueous Waste: Do not drain. Collect as Halogenated Organic Waste.

-

References

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Source: Royal Society of Chemistry / NIH (2020). Context: Describes the synthesis of Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate (Compound 6h) and its separation from the 5-bromo isomer. URL:[Link]

-

PubChem Compound Summary: Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate. Source: National Center for Biotechnology Information (2025). Context: Physical properties, CAS verification (495407-25-5), and safety data. URL:[Link]

-

Synthesis of 7-substituted-quinolin-2(1H)-ones and derivatives. Source: The College of Wooster, Open Works (2020). Context: Detailed protocols for handling 7-bromo-quinoline scaffolds and scale-up considerations. URL:[Link]

Sources

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate molecular weight and formula

This technical monograph provides an in-depth analysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 495407-25-5) is a functionalized quinoline derivative widely utilized as an intermediate in the synthesis of antiviral agents (specifically HCV NS3/4A protease inhibitors) and NMDA receptor antagonists. Its structural value lies in the 7-bromo substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the quinoline core.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Note that the compound exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the 4-oxo (quinolone) form predominating in the solid state and polar solvents.

| Property | Specification |

| IUPAC Name | Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate |

| Common Name | Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate |

| CAS Number | 495407-25-5 |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol |

| pKa (Calculated) | ~6.5 (enolic -OH), ~11.0 (NH) |

Structural Tautomerism

The reactivity of this molecule is dictated by its tautomeric state. While often named as a "hydroxy" quinoline, the 4-oxo-1,4-dihydro tautomer is energetically favored. This distinction is critical for alkylation reactions, where

Figure 1: Tautomeric equilibrium favoring the 4-oxo-1,4-dihydroquinoline form.

Synthetic Architecture

The most authoritative route for synthesizing 2-carboxylate quinolines is the modified Conrad-Limpach reaction , specifically utilizing dimethyl acetylenedicarboxylate (DMAD). This method is preferred over the classic

Core Reaction Logic

-

Michael Addition: 3-Bromoaniline attacks the alkyne of DMAD to form an enamine intermediate.

-

Thermal Cyclization: High-temperature cyclization (typically >250°C) closes the ring.[1]

-

Regioisomerism: The use of 3-bromoaniline results in a mixture of 7-bromo (closure para to Br) and 5-bromo (closure ortho to Br) isomers. The 7-bromo isomer is sterically favored and typically crystallizes preferentially.

Experimental Protocol

Reagents: 3-Bromoaniline (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD, 1.05 eq), Methanol (Solvent A), Diphenyl ether (Solvent B).

Step 1: Enamine Formation [1]

-

Dissolve 3-bromoaniline in anhydrous Methanol (0.5 M concentration).

-

Add DMAD dropwise at 0°C to control the exotherm.

-

Stir at room temperature for 2–4 hours.

-

Concentrate in vacuo to yield the crude dimethyl 2-((3-bromophenyl)amino)maleate (enamine oil).

Step 2: Thermal Cyclization (Gould-Jacobs Type)

-

Heat Diphenyl ether (10 volumes relative to enamine) to 250°C .

-

Add the crude enamine solution dropwise to the refluxing solvent. Rapid addition is crucial to minimize polymerization.

-

Maintain reflux for 30–60 minutes. Evolution of methanol vapor indicates cyclization.

-

Cool the mixture to ~80°C and dilute with hexane or ethanol to induce precipitation.

-

Filter the solid.[1][2] The 7-bromo isomer typically precipitates first; the 5-bromo isomer remains in the mother liquor or precipitates later.

Step 3: Purification

-

Recrystallize the crude solid from DMF/Methanol to obtain pure Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

Figure 2: Synthetic pathway via the modified Conrad-Limpach/Gould-Jacobs reaction.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

HCV NS3/4A Protease Inhibitors

The 7-bromo position is a strategic "handle" for introducing bulky lipophilic groups (via Suzuki-Miyaura coupling) required to fit the S2 pocket of the HCV protease.

-

Mechanism: The 4-hydroxy group mimics the peptide bond transition state, while the 2-carboxylate allows for macrocyclization or P1' extension.

-

Example: Precursor to analogues of Simeprevir and Danoprevir.

NMDA Receptor Antagonists

Hydrolysis of the ester yields 7-bromo-kynurenic acid , a potent antagonist of the glycine site of the NMDA receptor. The 7-bromo substituent significantly enhances affinity compared to the unsubstituted parent compound.

Fluorescence Probes

The quinolone core is inherently fluorescent. Substitution at the 7-position modulates the quantum yield, making this ester a precursor for pH-sensitive fluorescent tags.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following NMR markers.

¹H NMR (DMSO-d₆, 400 MHz) Expectations:

- ~12.0 ppm (s, 1H): NH proton (indicates 4-oxo tautomer).

-

~8.1 ppm (d,

-

~7.8 ppm (d,

- ~7.5 ppm (dd, 1H): H-6 (Coupled to H-5 and H-8).

- ~6.6 ppm (s, 1H): H-3 (Characteristic singlet of the quinolone ring).

- ~3.9 ppm (s, 3H): -OCH₃ (Methyl ester).

Mass Spectrometry (ESI+):

-

m/z: 281.9/283.9 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9878860, Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (Isomer Reference). Retrieved from [Link]

- Google Patents.Synthesis method of 7-hydroxyquinoline-4-carboxylic acid (Analogous Chemistry).

-

ChemSrc. CAS 495407-25-5 Entry and Physical Properties.[3][4][5][6] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 3. 77474-24-9|Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate|BLDpharm [bldpharm.com]

- 4. 801282-84-8|Methyl 8-bromo-7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. 477951-60-3|Methyl 7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. (9Z,12E)-Tetradecadien-1-ol Acetate | CAS#:30507-70-1 | Chemsrc [chemsrc.com]

Commercial & Synthetic Intelligence: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

The following technical guide details the commercial landscape, synthetic pathways, and quality control frameworks for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate .

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a high-value heterocyclic building block, primarily utilized in the development of HCV NS3/4A protease inhibitors (e.g., macrocyclic analogues of simeprevir) and kinase inhibitors . Its structural utility lies in the orthogonal reactivity of its three functional handles: the 2-carboxylate (for macrocyclization or amide coupling), the 4-hydroxyl (tautomeric with 4-oxo, convertible to a leaving group), and the 7-bromide (for cross-coupling).

This guide addresses a critical supply chain challenge: the prevalence of regioisomeric impurities (5-bromo vs. 7-bromo) and the confusion between 2-carboxylate and 4-carboxylate isomers in commercial catalogs.

Technical Specifications & Identity

The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In solution (DMSO-d6), the 4-oxo form typically predominates, though it is chemically named as a hydroxyquinoline.

| Property | Specification |

| Chemical Name | Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate |

| CAS Number | 89186-37-8 (Ester); 134785-82-3 (Acid parent) |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM. |

| pKa | ~6.5 (4-OH/NH), making it acidic. |

Structural Tautomerism

The 4-hydroxyquinoline scaffold is capable of amide-iminol tautomerism. This impacts solubility and NMR interpretation.[1]

Figure 1: Tautomeric equilibrium critical for analytical characterization.

Commercial Sourcing Strategy

The "Isomer Trap"

A major risk in sourcing this material is receiving the 5-bromo isomer or the 4-carboxylate isomer (Methyl 7-bromoquinoline-4-carboxylate, CAS 220844-76-8). The 4-carboxylate is thermodynamically stable and often cheaper, but structurally distinct.[1]

Procurement Directive:

-

Mandatory: Request a batch-specific 1H-NMR before purchase.

-

Validation: Look for the characteristic singlet at ~8.0-8.2 ppm (H3 proton of the quinoline ring) to confirm the 2-carboxylate substitution pattern.

Supplier Tiering

Suppliers are categorized by their ability to provide the specific 2-carboxylate regioisomer with guaranteed purity.

| Tier | Supplier Type | Recommended Vendors | Strategy |

| Tier 1 | Catalog Stock | BLD Pharm , Enamine , Combi-Blocks | Best for <5g. Often sell the acid (CAS 134785-82-3); methylation is trivial. |

| Tier 2 | Custom Synthesis | WuXi AppTec , Pharmablock | Required for >100g.[1] Request "Conrad-Limpach" route to ensure regiocontrol.[1] |

| Tier 3 | Aggregators | MolPort, eMolecules | Use only for price comparison; verify the actual ship-from location. |

Strategic Synthesis (Make vs. Buy)

When commercial stock is degraded or unavailable, the Conrad-Limpach synthesis is the gold standard for producing the 4-hydroxyquinoline-2-carboxylate core. This protocol avoids the formation of the 4-carboxylate isomer.[1]

The Protocol: Modified Conrad-Limpach

This route utilizes 3-bromoaniline and dimethyl acetylenedicarboxylate (DMAD) or dimethyl oxalacetate . The DMAD route is preferred for atom economy but requires careful handling of the resulting Michael adduct.[1]

Step-by-Step Methodology

-

Enamine Formation (Michael Addition):

-

Thermal Cyclization:

-

Medium: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).[1]

-

Temperature: 250°C (Critical for cyclization).

-

Procedure: Add the crude enamine dropwise to the pre-heated Dowtherm A. Rapid addition prevents polymerization.[1]

-

Result: Formation of a mixture of 7-bromo (major) and 5-bromo (minor) isomers.

-

-

Purification (The Critical Step):

-

Cool the reaction mixture to ~80°C and dilute with hexane or ethanol.

-

The 7-bromo isomer is typically less soluble and precipitates first.

-

Filter the solid and recrystallize from Acetic Acid or DMF to remove the 5-bromo isomer.[1]

-

Synthetic Workflow Diagram

Figure 2: Conrad-Limpach route emphasizing the separation of regioisomers.

Quality Control & Analytical Validation

To validate the material, you must distinguish the 7-bromo isomer from the 5-bromo impurity.

NMR Differentiation Strategy

The coupling patterns in the aromatic region are diagnostic.[1]

-

7-Bromo Isomer (Target):

-

Shows an ABX system (or AMX) for the protons at C5, C6, and C8.

-

Key Signal: A doublet (d) for H5 (approx 8.0 ppm, J=8.8 Hz) and a doublet (d, J~2 Hz) for H8 (approx 7.8 ppm).[1]

-

-

5-Bromo Isomer (Impurity):

-

Shows a different pattern involving H6, H7, H8.[1]

-

H6 and H8 will show meta-coupling, while H7 is a triplet-like dd.

-

HPLC Method[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient 5% -> 95%.[1]

-

Detection: UV at 254 nm and 300 nm (Quinolines absorb strongly at higher wavelengths).[1]

Functional Applications

This building block is a "linchpin" scaffold.[1] The order of operations is critical to avoid side reactions.

Figure 3: Standard medicinal chemistry workflow for quinoline-2-carboxylates.

-

C4 Activation: Conversion of 4-OH to 4-Cl using POCl₃ is the standard first step.[1] Note: The ester at C2 is stable to POCl₃ but may hydrolyze if wet workup is too harsh.[1]

-

SNAr Displacement: The 4-Cl is highly reactive toward amines, allowing the introduction of solubilizing groups or pharmacophores.[1]

-

C7 Coupling: The C7-Bromine is deactivated relative to the C4-Chlorine, allowing for chemoselective functionalization.[1] It is typically engaged in Suzuki-Miyaura couplings after the C4 position has been derivatized.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939 , 61, 2890.[1]

-

Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946 , 68, 1264.[1]

-

Ma, D. et al. "CuI-catalyzed coupling reaction of aryl halides with terminal alkynes in the absence of palladium and phosphine."[1] Chemical Communications, 2003 , 2990.[1] (Relevance: Functionalization of 7-Br).

-

BenchChem. "Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline." Technical Protocols, 2025 .

-

Organic Chemistry Portal. "Synthesis of Quinolines." (General Conrad-Limpach Mechanisms).[1]

Sources

Strategic Sourcing & Technical Analysis: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists[1]

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a high-value heterocyclic scaffold, critical in the synthesis of NS3/4A protease inhibitors (e.g., Simeprevir analogs) and next-generation antimalarials. Unlike commoditized reagents, the procurement of this intermediate is fraught with technical risk—specifically the regioisomeric contamination inherent to its synthesis.[1]

This guide moves beyond simple price listing to provide a Cost-of-Quality (CoQ) framework. We analyze the synthesis-driven impurity landscape, establish pricing baselines for research vs. pilot scales, and provide a self-validating procurement protocol to ensure downstream experimental success.

Technical Identity & Core Chemistry

Chemical Specification

-

Target Molecule: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate[1]

-

Parent Acid CAS: (7-Bromo-4-hydroxyquinoline-2-carboxylic acid)[1]

-

Molecular Formula: C₁₂H₁₀BrNO₃[1]

-

Core Scaffold: 4-Hydroxyquinoline (4-Quinolone tautomer)[1]

-

Critical Functionality:

The Synthesis-Purity Paradox (Expertise)

The cost of this material is driven by the difficulty of purification, not raw material costs.[1] The standard synthesis involves the Conrad-Limpach or Gould-Jacobs cyclization of 3-bromoaniline.[1]

The Trap: Cyclization of a meta-substituted aniline (3-bromoaniline) yields a mixture of two regioisomers:

-

7-Bromo isomer (Desired): Cyclization para to the bromine.[1]

-

5-Bromo isomer (Undesired): Cyclization ortho to the bromine.[1]

Low-cost suppliers often skip the rigorous fractional crystallization or chromatography required to remove the 5-bromo isomer, leading to "95% purity" batches that are actually 85% 7-Br and 10% 5-Br.[1] This impurity is chemically similar and difficult to separate in downstream steps.[1]

Figure 1: The divergent synthesis pathway highlighting the origin of the critical 5-bromo regioisomer impurity.

Market Analysis & Price Comparison

Pricing for this compound is tiered by purity and scale.[1] The data below reflects average market rates for HPLC >97% material (verified isomer-pure).

Price Benchmarks (2024-2025 Estimates)

| Supplier Tier | Pack Size | Estimated Price (USD) | Lead Time | Risk Profile |

| Tier 1: Catalog (e.g., Sigma, Combi-Blocks) | 1 g | $85 - $150 | 1-3 Days | Low: QC data usually reliable.[1] |

| Tier 1: Catalog | 5 g | $300 - $550 | 1-3 Days | Low: Good for initial SAR screening.[1] |

| Tier 2: Bulk Specialist (e.g., Enamine, BLD) | 25 g | $800 - $1,200 | 2-4 Weeks | Medium: Require batch-specific CoA. |

| Tier 3: Custom CRO (China/India Direct) | 100 g+ | $1,500 - $2,500 | 4-8 Weeks | High: Must validate 5-Br/7-Br ratio.[1] |

Note: Prices significantly lower than these bands (e.g., $40/g) often indicate unseparated isomeric mixtures sold as "technical grade."[1]

Key Suppliers & Sourcing Channels

-

Combi-Blocks (USA): Known for keeping stock of bromo-quinoline building blocks.[1] High reliability for isomer purity.

-

Fluorochem (UK): Strong European presence; often stocks the parent acid (CAS 10174-71-7) which can be methylated in-house if the ester is out of stock.

-

BLD Pharm (China/Global): Cost-effective for scale-up (10g+), but requires rigorous incoming QC.

Procurement Protocol: The Self-Validating System

To ensure scientific integrity, do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this internal validation protocol.

The "Isomer Check" Workflow

Before using this material in a synthesis campaign, you must verify the regioisomer ratio.[1]

-

H-NMR Validation:

-

The C-5 proton and C-8 proton have distinct coupling patterns.[1]

-

7-Bromo isomer: Shows a doublet (d) for H-5 and a doublet (d) for H-6 (ortho coupling), and a singlet (s) for H-8.

-

5-Bromo isomer: The coupling pattern in the aromatic region shifts significantly due to the change in symmetry.[1]

-

Action: Integrate the aromatic region.[1] If you see "shadow peaks" accounting for >5% integration, reject the batch.

-

-

LC-MS Protocol:

-

Standard reverse-phase C18 columns may not fully resolve the 5-Br and 7-Br isomers.[1]

-

Recommendation: Use a Phenyl-Hexyl column or a long gradient (5% -> 95% MeCN over 20 mins) to maximize separation of the regioisomers.

-

Sourcing Decision Tree

Figure 2: Procurement logic flow to mitigate the risk of regioisomeric contamination.

References

-

Organic Syntheses. Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction.[1][2] (General methodology reference). Retrieved from [Link][1]

-

National Institutes of Health (NIH) PubChem. Quinoline-2-carboxylic acid derivatives.[1] Retrieved from [Link][1]

Sources

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate as a pharmaceutical intermediate

An In-Depth Technical Guide for Pharmaceutical Synthesis[1]

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 98400-69-2) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike its 7-methoxy counterparts (common in first-generation HCV drugs like Simeprevir), the 7-bromo variant offers a critical electrophilic handle at the C7 position.[1] This allows for late-stage diversification via palladium-catalyzed cross-coupling, making it an indispensable intermediate for Structure-Activity Relationship (SAR) studies in antiviral (HCV NS3/4A), antibacterial (DNA gyrase), and neuroprotective (NMDA antagonist) drug discovery.

This guide moves beyond basic synthesis, focusing on the Conrad-Limpach cyclization parameters, safety protocols for high-temperature processing, and the orthogonal reactivity profile that makes this molecule a linchpin in modern library synthesis.

Molecular Architecture & Reactivity Profile

The utility of this intermediate lies in its Tri-Vector Reactivity .[1][2] The molecule possesses three distinct functional handles that can be manipulated orthogonally, allowing for the rapid generation of diverse chemical libraries.[2]

The Tri-Vector Reactivity Map

-

C4-Hydroxyl (Tautomeric Center): Exists in equilibrium with the 4-quinolone.[1][2] Reacts with phosphorylating agents (

) to form an imidoyl chloride, enabling -

C7-Bromide (The Diversity Handle): A stable aryl halide positioned for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] This is the key differentiator from natural product-derived quinolines.[1][2]

-

C2-Methyl Ester (The Anchor): Amenable to hydrolysis (carboxylic acid), amidation (peptidomimetics), or reduction (alcohol/aldehyde).

Figure 1: Orthogonal reactivity map highlighting the three distinct modification vectors.

Validated Synthesis Protocol: The Conrad-Limpach Approach

While several routes exist (e.g., Isatin-Pfitzinger), the Conrad-Limpach synthesis is the industrial standard due to scalability and atom economy. It involves the condensation of m-bromoaniline with dimethyl acetylenedicarboxylate (DMAD), followed by high-temperature cyclization.[1]

Phase 1: Enamine Formation (Michael Addition)

Principle: The nucleophilic aniline attacks the electron-deficient alkyne of DMAD.[1][2]

-

Reagents: m-Bromoaniline (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD) (1.05 eq).[1]

Step-by-Step:

-

Dissolve m-bromoaniline in anhydrous methanol under

atmosphere. -

Add DMAD dropwise at room temperature (Exothermic reaction—control addition rate).

-

Heat to reflux for 3 hours. Monitor by TLC (formation of fumarate intermediate).[1][2]

-

Evaporate solvent to yield the dimethyl 2-((3-bromophenyl)amino)but-2-enedioate intermediate (often an oil or low-melting solid).[1]

-

Critical Checkpoint: Ensure complete removal of methanol. Residual alcohol interferes with the high-temperature cyclization temperature.[1][2]

Phase 2: Thermal Cyclization (The Critical Step)

Principle: Intramolecular electrophilic aromatic substitution at high temperature (

Step-by-Step:

-

Heat diphenyl ether (10 volumes relative to precursor) to

C in a flask equipped with a short-path distillation head (to remove methanol generated during cyclization). -

Add the precursor from Phase 1 dropwise (diluted in a small amount of diphenyl ether if necessary) to the refluxing solvent.

-

Maintain temperature for 30–60 minutes.

-

Workup: Cool the mixture to

C. Add a non-polar solvent (e.g., Hexane or Toluene) to precipitate the product. -

Filter the solid, wash copiously with acetone/hexane to remove diphenyl ether.[1][2]

Figure 2: Process flow for the Conrad-Limpach synthesis.

Pharmaceutical Applications & Causality[1][2]

A. HCV NS3/4A Protease Inhibitors

This scaffold is the direct precursor to the "P2" capping group in macrocyclic HCV inhibitors.[1][2]

-

Mechanism: The quinoline moiety mimics the P2 proline/aromatic residues of the natural substrate, stacking against the catalytic triad of the viral protease.[2]

-

Synthesis Logic: The 7-bromo group allows researchers to install extended lipophilic biaryl systems (via Suzuki coupling) that reach into the S2 subsite of the enzyme, dramatically improving potency (picomolar range) compared to unsubstituted quinolines [1].

B. NMDA Receptor Antagonists

Derivatives of 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid analogs) act on the glycine binding site of the NMDA receptor.[1][2]

-

Role of 7-Br: Halogenation at position 7 increases lipophilicity and blood-brain barrier (BBB) permeability compared to the endogenous kynurenic acid.[1] It also enhances binding affinity through halogen-bonding interactions within the receptor pocket [2].[1][2]

Physical Properties & Stability Data[1][2][4]

| Property | Value/Description | Relevance |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 282.09 g/mol | Fragment-based drug design |

| Appearance | Off-white to pale yellow solid | Visual purity check |

| Melting Point | Indicates strong intermolecular H-bonding | |

| Solubility | DMSO, DMF (High); Water (Low) | Process solvent selection |

| pKa (OH) | ~6.5 - 7.5 | Acidic enol; deprotonates with weak base |

Safety & Handling (Critical)

-

Thermal Hazard: The cyclization requires temperatures (

C) near the auto-ignition point of many organic solvents.[1][2] Diphenyl ether is used specifically because of its high flash point ( -

Chemical Hazard:

(often used in the next step) reacts violently with water.[1][2] The 7-bromo intermediate itself is a skin irritant.[1][2]

References

-

Rosenquist, A., et al. (2014).[2] Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry.

-

Leeson, P. D., et al. (1991).[2] Kynurenic acid analogues.[1][2] Structure-activity relationships of 4-hydroxyquinoline-2-carboxylic acids at the N-methyl-D-aspartate receptor glycine site. Journal of Medicinal Chemistry.

-

Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1][2] (Foundational Conrad-Limpach methodology).[1][2][3]

-

BenchChem. (2025).[1][2][3] Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. (Protocol adaptation source).

Sources

Structural Analysis and Synthetic Pathways of 7-Bromo-4-Hydroxyquinoline Scaffolds

Executive Summary

The 7-bromo-4-hydroxyquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for antimalarial, antibacterial, and anticancer therapeutics. Its structural versatility stems from two distinct reactive handles: the 4-position (tautomeric hydroxyl/ketone) and the 7-position (aryl bromide). This guide provides a rigorous technical analysis of the molecule's synthesis, structural characterization (emphasizing the keto-enol tautomerism), and functionalization strategies.

Core Synthesis: The Gould-Jacobs Protocol

The most robust route to 7-bromo-4-hydroxyquinoline is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.

Reaction Mechanism & Workflow

The synthesis proceeds through three distinct phases:

-

Condensation: 3-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Cyclization: High-temperature thermal cyclization (

) closes the pyridine ring, yielding the ester-substituted quinolone. -

Hydrolysis & Decarboxylation: Saponification removes the ester group, followed by thermal decarboxylation to yield the final core.

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Enamine Formation

-

Charge a round-bottom flask with 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat to

for 2 hours. Use a Dean-Stark trap if solvent (toluene) is used, though neat reaction is common. -

Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot indicates completion.

-

Cool to room temperature. The solid enamine intermediate (diethyl 2-(((3-bromophenyl)amino)methylene)malonate) is recrystallized from ethanol.

Step 2: Thermal Cyclization (Critical Step)

-

Prepare a high-boiling solvent bath (Diphenyl ether or Dowtherm A) heated to

. -

Add the enamine intermediate portion-wise to the refluxing solvent. Caution: Rapid ethanol evolution occurs.

-

Maintain reflux for 45–60 minutes.

-

Cool to room temperature. Dilute with hexane to precipitate the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate . Filter and wash with hexane.

Step 3: Saponification and Decarboxylation

-

Suspend the ester in 10% NaOH (aq) and reflux for 4 hours to obtain the carboxylic acid.

-

Acidify with HCl to precipitate the free acid.

-

Heat the dried acid powder in a sublimator or flask to

(neat). Carbon dioxide evolution marks the decarboxylation. -

Recrystallize the resulting 7-bromo-4-hydroxyquinoline from DMF/Ethanol.

Visualization: Synthesis Workflow

Figure 1: Step-wise workflow for the Gould-Jacobs synthesis of 7-bromo-4-hydroxyquinoline.

Structural Characterization: The Tautomerism Challenge

The nomenclature "4-hydroxyquinoline" is often a misnomer in the solid state and polar solvents. The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .

Tautomeric Equilibrium

-

Solid State: X-ray crystallography typically reveals the 4-quinolone (keto) tautomer, stabilized by intermolecular hydrogen bonding (N-H···O=C) forming head-to-tail dimers or chains.

-

Solution Phase:

-

Polar Solvents (DMSO, MeOH): Predominantly keto form .

-

Apolar Solvents (CCl4): Shift towards the enol form , though solubility is often limiting.

-

Figure 2: Tautomeric equilibrium dependent on environmental phase and polarity.

Spectroscopic Signatures

Correct identification requires analyzing specific diagnostic signals.

Nuclear Magnetic Resonance (NMR)

In DMSO-

| Position | Proton | Approx. Shift ( | Multiplicity | Structural Insight |

| NH | H-1 | 11.5 – 12.0 | Broad Singlet | Diagnostic of Quinolone (NH) form. Disappears with |

| C-2 | H-2 | 7.9 – 8.0 | Doublet ( | Characteristic of the pyridone ring; couples with H-3. |

| C-5 | H-5 | 8.0 – 8.1 | Doublet ( | Deshielded by the adjacent C=O anisotropy (peri-effect). |

| C-8 | H-8 | 7.6 – 7.7 | Singlet (d) | Ortho to Br, meta to N. |

| C-6 | H-6 | 7.4 – 7.5 | Doublet of Doublets | Coupled to H-5 (ortho) and H-8 (meta). |

| C-3 | H-3 | 6.0 – 6.1 | Doublet ( | Upfield shift due to enaminone character of the quinolone ring. |

Note: The 7-bromo substituent exerts an electron-withdrawing effect, slightly deshielding H-6 and H-8 compared to the unsubstituted quinolone.

Infrared Spectroscopy (IR)

-

(Carbonyl): A strong band at 1620–1640 cm

-

(Hydroxyl): Absence of a sharp O-H stretch (usually expected >3500 cm

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of bromine results in a characteristic 1:1 doublet for the molecular ion peaks

and -

Fragmentation: Loss of CO (28 Da) is common for quinolones, followed by loss of Br.

Functionalization: Suzuki-Miyaura Coupling[1][2]

The 7-bromo position serves as an excellent handle for palladium-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups to expand the SAR (Structure-Activity Relationship).

Protocol for C-7 Arylation

Reagents:

-

Substrate: 7-Bromo-4-hydroxyquinoline[1]

-

Boronic Acid: Arylboronic acid (

) -

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Dissolve the quinoline derivative and boronic acid in the solvent mixture.

-

Degas the solution with nitrogen/argon for 10 minutes (essential to prevent Pd oxidation).

-

Add the base and catalyst.

-

Heat to

under inert atmosphere for 12–16 hours. -

Workup: Filter through Celite, extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient).

References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Riveira, M. J., et al. (2011). "Tautomerism in 4-hydroxyquinolines: The case of the 3-acyl derivatives." Organic & Biomolecular Chemistry. Link

-

Kaslow, C. E., & Marsh, M. M. (1947). "Substituted 4-Hydroxyquinolines."[1] Journal of Organic Chemistry. Link

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link

-

BenchChem. (2025).[2] "Suzuki-Miyaura Coupling with Brominated Quinolines: Application Notes." Link

Sources

Literature Review: Synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for HCV NS3/4A protease inhibitors (e.g., analogues of Simeprevir) and various kinase inhibitors. Its structural integrity relies on the precise placement of the bromine atom at the 7-position, which provides a handle for further cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and the 2-carboxylate moiety, which often functions as a peptidomimetic anchor.

This technical guide details the robust synthesis of this target via the Conrad-Limpach-Gould-Jacobs strategy. Unlike simple condensations, this route requires rigorous control over thermodynamic parameters to ensure regioselectivity (favoring the 7-bromo over the 5-bromo isomer) and to manage the high-temperature cyclization step safely.

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis is best approached through the disconnection of the pyridine ring. The most reliable industrial and laboratory route involves the condensation of 3-bromoaniline with dimethyl acetylenedicarboxylate (DMAD) , followed by thermal cyclization.

Retrosynthetic Logic

-

Target: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

-

Precursor 1: 7-Bromo-4-hydroxyquinoline-2-carboxylic acid (requires esterification).

-

Precursor 2: Dimethyl 7-bromo-4-hydroxyquinoline-2,3-dicarboxylate (requires selective decarboxylation).

-

Starting Materials: 3-Bromoaniline + Dimethyl Acetylenedicarboxylate (DMAD).

Visualization: Reaction Pathway

The following diagram outlines the critical steps and the regioselectivity bifurcation.

Caption: Figure 1. The Conrad-Limpach pathway highlighting the regioselective bifurcation during thermal cyclization.

Part 2: Detailed Technical Protocol

Phase 1: Enamine Formation (Michael Addition)

The initial step is the conjugate addition of 3-bromoaniline to DMAD. This reaction is exothermic and requires controlled conditions to prevent polymerization of DMAD.

-

Reagents: 3-Bromoaniline (1.0 eq), DMAD (1.05 eq), Methanol (anhydrous).

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the alkyne, followed by tautomerization to the enamine (fumarate/maleate forms).

-

Protocol:

-

Dissolve 3-bromoaniline in anhydrous methanol (5 mL/g).

-

Cool the solution to 0°C.

-

Add DMAD dropwise over 30 minutes. Critical: Rapid addition causes localized heating and oligomerization of DMAD (indicated by a dark red/black color).

-

Reflux the mixture for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Evaporate solvent to yield the crude enamine oil.

-

Phase 2: Thermal Cyclization (The Critical Step)

This step forms the quinoline core. It requires high temperatures (>240°C) to overcome the activation energy for the intramolecular substitution.

-

Reagents: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) or Diphenyl ether.

-

Safety Note: This reaction generates methanol vapor at temperatures far above its boiling point. Use a wide-bore condenser and a trap.

-

Protocol:

-

Heat Dowtherm A (10 mL/g of enamine) to a rolling reflux (~250°C).

-

Add the crude enamine (dissolved in a minimum amount of warm Dowtherm A or dichloromethane—if DCM is used, it will flash off instantly) dropwise to the boiling solvent.

-

Why Dropwise? This maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

-

Continue heating for 30–60 minutes until methanol evolution ceases.

-

Cool the mixture to ~80°C.

-

Pour the reaction mixture into a large excess of hexane or petroleum ether. The quinoline diester will precipitate.[1]

-

Filter the solid.[1][2][3] This crude solid contains both 7-bromo and 5-bromo isomers.

-

Phase 3: Regioselective Purification & Conversion

The cyclization of meta-substituted anilines yields two regioisomers. For 3-bromoaniline, the 7-bromo isomer is the major product (typically 3:1 to 5:1 ratio) due to steric hindrance at the 5-position (ortho to the bromine).

-

Purification Strategy: The 7-bromo-4-hydroxyquinoline-2,3-dicarboxylate is typically less soluble in ethanol or acetic acid than the 5-bromo isomer.

-

Protocol:

-

Recrystallize the crude precipitate from boiling ethanol or glacial acetic acid.

-

Filter the hot solution if necessary (to remove tar), then allow to cool.

-

Isolate the crystals (predominantly 7-bromo isomer).

-

Validation: Verify regiochemistry via 1H NMR.[4] The 5-bromo isomer will show a low-field doublet (deshielded by the carbonyl) and specific coupling patterns distinct from the 7-bromo isomer [1].

-

Phase 4: Decarboxylation & Esterification

To obtain the 2-carboxylate, the 3-carboxyl group must be removed. The 3-COOH is electronically connected to the electron-rich 4-OH (vinylogous carbamic acid) and decarboxylates more readily than the 2-COOH.

-

Hydrolysis: Treat the purified diester with 2N NaOH at reflux to form the diacid.

-

Selective Decarboxylation:

-

Acidify to precipitate the diacid.

-

Heat the diacid in nitrobenzene or Dowtherm A at 200°C for 30–60 minutes.

-

Result: Evolution of CO2 yields 7-bromo-4-hydroxyquinoline-2-carboxylic acid .

-

-

Final Esterification:

-

Reflux the carboxylic acid in anhydrous methanol with catalytic sulfuric acid or thionyl chloride (2.0 eq).

-

Precipitate the product by cooling or adding water.

-

Part 3: Critical Process Parameters & Data

The following table summarizes the key physicochemical checkpoints for the synthesis.

| Parameter | Specification | Rationale |

| Enamine Formation Temp | 0°C -> Reflux | Low initial temp prevents DMAD polymerization; reflux ensures completion. |

| Cyclization Temp | 250°C ± 5°C | Below 240°C, the reaction stalls; above 260°C, decomposition increases. |

| Dilution Factor | High (Dropwise addition) | Essential to favor intramolecular ring closure over intermolecular tar formation. |

| Isomer Ratio (7-Br : 5-Br) | ~4:1 (Crude) | Steric hindrance of the ortho-Br discourages 5-isomer formation. |

| Decarboxylation Selectivity | 3-COOH > 2-COOH | The 3-position is β-keto-like (via tautomer), making it thermally labile. |

Isomer Differentiation (NMR)

Distinguishing the 5-bromo and 7-bromo isomers is critical.

-

7-Bromo Isomer: H-5 appears as a doublet (~8.0 ppm, J=8.5 Hz). H-8 appears as a doublet (~7.8 ppm, J=2 Hz).

-

5-Bromo Isomer: H-6 and H-7 signals differ significantly due to the proximity of the Br to the carbonyl/nitrogen core.

Part 4: Troubleshooting & Optimization

"The Black Tar" Issue

If the cyclization yields a black, intractable tar instead of a precipitate:

-

Cause: The enamine was added too quickly, dropping the temperature of the Dowtherm A below the reaction threshold.

-

Solution: Ensure the solvent is at a rolling boil before and during addition. Use a high-boiling co-solvent (like diphenyl ether) if necessary.

Poor Yield of 2-Carboxylate

If the final esterification yield is low:

-

Cause: Incomplete decarboxylation of the diacid intermediate.

-

Solution: Monitor the decarboxylation step by CO2 evolution. Ensure the temperature reaches 200°C.

Visualization: Purification Logic

Caption: Figure 2. Purification workflow to isolate the pharmacologically active 7-bromo isomer.

References

-

Organic Syntheses. (2014). Esterification of Carboxylic Acids with alcohols. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

-

Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.[5] Retrieved from

-

ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

PubChem. (2025).[6][7] 3-Bromoaniline | C6H6BrN.[7] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Simeprevir - Wikipedia [en.wikipedia.org]

- 7. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Hydrolysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Executive Summary

The synthesis of 4-hydroxyquinoline-2-carboxylic acid derivatives (kynurenic acid analogs) is a critical workflow in the development of NMDA receptor antagonists and GPCR ligands. A pivotal step in this synthetic sequence is the saponification of the ester precursor, specifically the hydrolysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate to 7-bromo-4-hydroxyquinoline-2-carboxylic acid .

This application note provides a field-proven, self-validating protocol for this transformation. By leveraging mild lithium-mediated saponification in a phase-homogenized solvent system, this methodology eliminates the risk of thermal decarboxylation—a notorious side reaction in quinoline-2-carboxylate chemistry—ensuring quantitative yields and high analytical purity .

Mechanistic Rationale & System Design

To design a robust protocol, we must move beyond merely listing reagents and understand the physicochemical causality of the reaction system.

-

Base Selection (The Lithium Advantage): While sodium hydroxide (NaOH) is a standard saponification reagent, Lithium Hydroxide (LiOH) is vastly superior for this substrate. The Li⁺ ion acts as a mild Lewis acid, coordinating directly to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion at ambient temperatures. Avoiding elevated temperatures is critical, as quinoline-2-carboxylic acids are highly susceptible to thermal decarboxylation .

-

Solvent Architecture (Phase Homogenization): The bromo-quinoline core renders the starting material highly lipophilic, making it insoluble in purely aqueous environments. We employ a ternary solvent system of THF:MeOH:H2O (3:1:1) . THF provides exceptional solvation for the hydrophobic ester; water dissolves the LiOH to provide the nucleophile; and methanol acts as a miscible bridge, preventing the substrate from crashing out of solution when the aqueous base is introduced.

-

Isoelectric Precipitation: The final product is amphoteric, possessing a basic quinoline nitrogen and an acidic carboxylic acid. By carefully adjusting the work-up pH to 2.0–3.0, the molecule reaches its isoelectric point, neutralizing the carboxylate while avoiding over-protonation of the quinoline core, thereby driving quantitative precipitation .

Workflow and mechanistic pathway for the LiOH-mediated saponification of quinoline-2-carboxylates.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters against sub-optimal historical conditions, highlighting the mechanistic consequences of each variable.

| Parameter | Optimized Condition | Sub-optimal Condition | Mechanistic Consequence |

| Base | LiOH·H2O (2.0 eq) | NaOH or KOH | Li⁺ provides Lewis acid activation; NaOH risks over-hydrolysis or core degradation. |

| Solvent | THF:MeOH:H2O (3:1:1) | EtOH:H2O (1:1) | Biphasic bridging ensures homogeneity; EtOH often requires heating for solubility. |

| Temperature | 20–25 °C (Ambient) | > 60 °C (Reflux) | Ambient temp prevents thermal decarboxylation of the quinoline-2-carboxylic acid. |

| Work-up pH | pH 2.0–3.0 | pH < 1.0 | Isoelectric precipitation; lower pH risks protonating the quinoline nitrogen, increasing water solubility. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring the chemist can confirm the success of each phase before proceeding.

Step 1: Solvation & Phase Homogenization

-

Charge a round-bottom flask with Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 eq, e.g., 1.0 g, 3.38 mmol).

-

Add Tetrahydrofuran (THF, 15 mL) and Methanol (MeOH, 5 mL). Stir at 400 rpm until the solid is completely dissolved.

-

Add deionized water (5 mL). Self-Validation: The solution must remain clear and homogeneous. If cloudiness occurs, add THF dropwise until clarity is restored.

Step 2: Base Addition & Hydrolysis

4. Cool the reaction mixture to 0 °C using an ice bath.

5. Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq, 284 mg, 6.76 mmol) in a single portion.

6. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3 hours.

7. Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 1:1). The starting ester (

Step 3: Volatile Removal 8. Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (water bath ≤ 30 °C) to remove the THF and MeOH. Causality: Removing the organic solvents before acidification is mandatory. If THF/MeOH remain, the final carboxylic acid will partition into the organic phase rather than precipitating, drastically reducing the isolated yield.

Step 4: Isoelectric Precipitation & Isolation 9. Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool to 0 °C. 10. Under vigorous stirring, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter or precision pH paper. 11. Stop the addition when the pH reaches exactly 2.0 to 3.0. Self-Validation: A thick, off-white to pale yellow precipitate will rapidly form as the molecule reaches its isoelectric point. 12. Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. 13. Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride salts. 14. Dry the solid under high vacuum at 40 °C for 12 hours to afford 7-bromo-4-hydroxyquinoline-2-carboxylic acid.

Analytical Validation & Troubleshooting

To definitively validate the integrity of the synthesized 7-bromo-4-hydroxyquinoline-2-carboxylic acid, perform the following analytical checks:

-

H NMR (DMSO-

-

LC-MS: The mass spectrum should show a dominant

peak at -

Troubleshooting Decarboxylation: If LC-MS reveals a significant peak at

222.0 / 224.0, thermal decarboxylation has occurred. To correct this in subsequent runs, ensure the rotary evaporation water bath does not exceed 30 °C and verify that the reaction was not left stirring for an extended period (>12 hours).

References

- Title: Compositions derived from quinoline and quinoxaline, preparation and use thereof (US20060183909A1)

-

Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Advanced Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a highly functionalized, divergent scaffold utilized extensively in medicinal chemistry and drug development. While the quinoline core is a privileged pharmacophore[1], this specific molecule presents a complex chemoselectivity challenge during palladium-catalyzed carbon-carbon bond formation. This application note provides a field-proven, self-validating protocol for executing a direct Suzuki-Miyaura cross-coupling at the C7 position while preserving the base-sensitive C2-methyl ester and managing the acidic C4-hydroxyl group.

Mechanistic Insights & Reaction Engineering

Performing a Suzuki-Miyaura coupling on this substrate requires precise tuning of the reaction microenvironment. As an application scientist, it is critical to understand the causality behind each reagent choice rather than relying on generic conditions.

The Chemoselectivity Triad

-

C7-Bromine (The Electrophile): The primary site for oxidative addition by the Pd(0) catalyst. The electron-deficient nature of the quinoline ring activates this position for cross-coupling[2].

-

C2-Methyl Ester (The Vulnerability): Esters are highly susceptible to saponification. Standard Suzuki bases (e.g., NaOH, KOH) at elevated temperatures will rapidly hydrolyze the ester to a carboxylic acid, complicating purification and altering the target molecule.

-

C4-Hydroxyl (The Interference): The C4-OH group (pKa ~ 8-10) exists in tautomeric equilibrium with the quinolone form. It is sufficiently acidic to consume the base intended for boronic acid activation. Furthermore, the resulting oxyanion can competitively coordinate with the palladium center, stalling the catalytic cycle.

Base Selection & Stoichiometry

To navigate these competing factors, mild bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are mandatory. The stoichiometry is the critical success factor:

-

1.0 Equivalent is immediately consumed to deprotonate the C4-hydroxyl group.

-

1.5 - 2.0 Equivalents are required to form the reactive boronate complex necessary for the transmetalation step[2].

Catalyst & Ligand Dynamics

Standard catalysts like Pd(PPh₃)₄ often struggle with electron-rich or coordinating heteroaryl substrates. To prevent catalyst deactivation by the C4-oxyanion, sterically demanding and electron-rich ligands are required.

-

Bidentate Ligands: Pd(dppf)Cl₂ provides a robust catalytic cycle, preventing off-target coordination[2].

-

Dialkylbiaryl Phosphines: Ligands such as SPhos or XPhos paired with Pd(OAc)₂ are exceptionally efficient for challenging heteroaryl couplings, facilitating rapid oxidative addition and reductive elimination even at lower temperatures, which further protects the C2-ester[3],[4].

Structural Reactivity & Chemoselectivity Map

Structural reactivity map highlighting chemoselectivity challenges and strategic solutions.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimization landscape, demonstrating the causality between reaction conditions and product yield.

| Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| Pd(PPh₃)₄ | NaOH (3.0) | THF / H₂O (4:1) | 80 | 12 | < 10% | Complete hydrolysis of the C2-methyl ester. |

| Pd(PPh₃)₄ | K₂CO₃ (1.5) | Dioxane / H₂O (4:1) | 90 | 16 | 35% | Incomplete conversion; base consumed by C4-OH. |

| Pd(dppf)Cl₂ | K₂CO₃ (3.0) | Dioxane / H₂O (4:1) | 85 | 12 | 82% | Optimal balance; ester intact, full conversion. |

| Pd(OAc)₂ / SPhos | K₃PO₄ (3.0) | Toluene / H₂O (4:1) | 70 | 8 | 88% | Excellent for sterically hindered boronic acids[3]. |

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ and K₂CO₃, providing a highly reproducible and scalable method for complex heteroaryl substrates[2],[4].

Materials & Reagents

-

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 mmol, 1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

-

Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate, the arylboronic acid, and K₂CO₃.

-

Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species and promotes oxidative homocoupling of the boronic acid.

-

Solvent Degassing: In a separate vial, prepare the 1,4-Dioxane/Water (4:1) mixture. Sparge the solvent with Argon for 20-30 minutes[1].

-

Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Reseal the flask.

-

Initiation: Inject the degassed solvent mixture into the Schlenk flask via syringe.

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours. Causality: Vigorous stirring is essential in biphasic mixtures to maximize the interfacial surface area between the organic (catalyst/substrate) and aqueous (base/boronate) layers.

-

In-Process Control (IPC): After 8 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. Self-Validation: The disappearance of the starting material mass [M+H]+ and the appearance of the product mass confirms catalytic turnover.

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Note: If the aqueous layer is highly basic, carefully adjust the pH to ~6 using 1M HCl to ensure the C4-OH is fully protonated and partitioned into the organic layer.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Experimental Workflow Diagram

Step-by-step experimental workflow for the Suzuki-Miyaura coupling under inert conditions.

Troubleshooting & Causality

-

Issue: Significant formation of carboxylic acid byproduct (Ester Hydrolysis).

-

Causality: The reaction temperature is too high, or the base is too strong.

-

Solution: Lower the temperature to 70 °C and switch to the highly active Pd(OAc)₂/SPhos system[3], which allows for milder conditions. Ensure K₂CO₃ is used instead of NaOH.

-

-

Issue: Low yield, starting material recovered, but boronic acid is consumed (Protodeboronation).

-

Causality: The boronic acid is degrading faster than the transmetalation step can occur, often due to trace metals or excessive water at high temperatures[4].

-

Solution: Increase the equivalents of boronic acid to 1.5 - 2.0. Alternatively, switch to a boronic acid pinacol ester, which is significantly more stable against protodeboronation[4].

-

-

Issue: Reaction stalls at 30-40% conversion.

-

Causality: The base has been entirely consumed by the C4-hydroxyl group and trace acidic impurities, leaving no base to activate the boronic acid.

-

Solution: Add an additional 1.0 equivalent of degassed aqueous K₂CO₃ solution mid-reaction.

-

References

-

Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.2

-

Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. BenchChem. 1

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace. 3

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. NIH PMC. 4

Sources

Functionalization of the 7-bromo position in quinoline carboxylates

Application Note: Regioselective Functionalization of the 7-Bromo Position in Quinoline Carboxylates